Fmoc-D-cys(tbu)-OH

Descripción general

Descripción

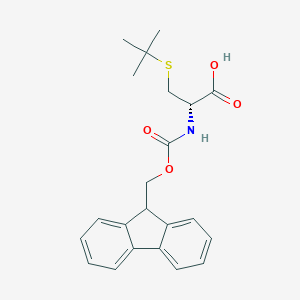

Fmoc-D-cysteine(t-butyl)-OH: is a derivative of the amino acid cysteine, where the amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol group is protected by the t-butyl (tBu) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), to prevent unwanted side reactions involving the amino and thiol groups during the synthesis process .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-cysteine(t-butyl)-OH typically involves the protection of the amino and thiol groups of cysteine. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The t-butyl group is introduced by reacting cysteine with t-butyl bromide in the presence of a base like sodium hydroxide .

Industrial Production Methods: In industrial settings, the synthesis of Fmoc-D-cysteine(t-butyl)-OH follows similar steps but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yields and purity of the final product .

Análisis De Reacciones Químicas

Oxidation Reactions

The thiol group (-SH) protected by the tBu group in Fmoc-D-cys(tBu)-OH undergoes oxidation to form disulfide bonds, essential for stabilizing peptide tertiary structures.

Key Findings :

-

Iodine-mediated oxidation :

- Reacts rapidly in polar solvents (e.g., aqueous methanol or acetic acid) to form intramolecular disulfide bridges .

- Oxidation rates vary significantly with solvent polarity:

Solvent System Reaction Rate (Cys(tBu) → Disulfide) 90% MeOH/H<sub>2</sub>O 10–15 min 90% AcOH/H<sub>2</sub>O 20–30 min DCM/CHCl<sub>3</sub> >60 min (sluggish) - Optimal for cyclic peptide synthesis with minimal side oxidation of Met/Trp residues .

- Air oxidation :

Reduction Reactions

Disulfides derived from oxidized this compound can be reduced back to free thiols using specific reagents:

Reagents and Conditions :

| Reagent | Conditions | Efficiency (%) |

|---|---|---|

| Dithiothreitol (DTT) | pH 8.5, 25°C, 1–2 h | >95 |

| Tris(2-carboxyethyl)phosphine (TCEP) | pH 4–6, 25°C, 30 min | >98 |

TCEP is preferred for acid-sensitive peptides due to its stability in acidic media .

Substitution Reactions (Deprotection)

Selective removal of protecting groups enables further peptide chain elongation:

Fmoc Group Removal

- Reagent : 20% piperidine in DMF .

- Kinetics : >99% deprotection within 7–10 min at 25°C .

- Side Reactions :

tBu Group Removal

- Reagent : TFA/water/TIS (95:2.5:2.5) .

- Time : 2–4 h at 25°C for complete cleavage .

- Compatibility : Stable to 1% TFA in DCM, facilitating fragment assembly .

Cleavage and Cyclization

This compound enables one-pot disulfide formation during resin cleavage:

Method : TFA/DMSO/anisole (97.9:2:0.1) .

- Step 1 : tBu removal and simultaneous oxidation at 25°C (40 min).

- Step 2 : Heating to 70°C (3 h) for cyclization.

- Yield : 75–90% for cyclic peptides with two disulfide bridges .

Side Reactions and Mitigation

Comparative Reactivity of Protecting Groups

| Protecting Group | Stability to TFA (%) | Deprotection Time (h) | Racemization (%) |

|---|---|---|---|

| tBu | 100 (1% TFA) | 2–4 | 0.7 |

| Trt | 50 (1% TFA) | 1–2 | 3.3 |

| Dpm | 95 (1% TFA) | 2–3 | 6.8 |

Data from highlight tBu as the most stable and racemization-resistant option for cysteine protection.

Aplicaciones Científicas De Investigación

Protein-Protein Interactions

In biological research, Fmoc-D-cysteine(t-butyl)-OH is employed to study protein-protein interactions. The cysteine residue is crucial for forming disulfide bonds, which stabilize protein structures and facilitate interactions between proteins. By incorporating this compound into peptides, researchers can investigate how modifications to cysteine residues affect protein functionality and interactions.

Enzyme Mechanisms

The compound is also used to explore enzyme mechanisms where cysteine plays a pivotal role. For instance, it can be used to create analogs of enzymes that contain cysteine residues, allowing scientists to dissect the catalytic roles of these residues in enzymatic reactions.

Medical Applications

Therapeutic Peptides

Fmoc-D-cysteine(t-butyl)-OH is significant in developing therapeutic peptides, particularly those targeting diseases such as cancer and infections. The ability to synthesize peptides with specific sequences that include cysteine allows for the design of drugs that can form stable structures through disulfide bonds, enhancing their efficacy and stability.

Vaccine Development

Additionally, this compound has potential applications in vaccine development by enabling the synthesis of peptide-based vaccines that can elicit immune responses through specific epitopes containing cysteine.

Industrial Applications

Pharmaceutical Manufacturing

In the pharmaceutical industry, Fmoc-D-cysteine(t-butyl)-OH is utilized for large-scale peptide synthesis required for drug production. Its ability to facilitate the efficient formation of complex peptide structures makes it an invaluable tool in developing new therapeutics and diagnostic agents.

Case Studies

Several studies highlight the utility of Fmoc-D-cysteine(t-butyl)-OH in various applications:

- Study on Disulfide Bond Formation: Research demonstrated that using Fmoc-D-cysteine(t-butyl)-OH allows for controlled formation of disulfide bonds in peptides, which is crucial for maintaining their biological activity.

- Enzymatic Activity Analysis: A study explored how substituting cysteine residues with Fmoc-D-cysteine(t-butyl)-OH derivatives affected enzyme activity, providing insights into the role of cysteine in enzyme function.

Mecanismo De Acción

The primary mechanism of action of Fmoc-D-cysteine(t-butyl)-OH involves its use as a protected building block in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide chain elongation. The t-butyl group protects the thiol group, which can be selectively deprotected to form disulfide bonds or other modifications .

Comparación Con Compuestos Similares

Fmoc-L-cysteine(t-butyl)-OH: Similar to Fmoc-D-cysteine(t-butyl)-OH but with the L-configuration of cysteine.

Boc-D-cysteine(t-butyl)-OH: Uses the Boc (tert-butyloxycarbonyl) group for amino protection instead of Fmoc.

Fmoc-D-cysteine(acetamidomethyl)-OH: Uses the acetamidomethyl (Acm) group for thiol protection instead of t-butyl.

Uniqueness: Fmoc-D-cysteine(t-butyl)-OH is unique due to its specific combination of protecting groups, which provides stability and selectivity during peptide synthesis. The D-configuration of cysteine also imparts different stereochemical properties compared to its L-counterpart .

Actividad Biológica

Fmoc-D-cys(tbu)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-D-cysteine with a t-butyl protecting group, is a derivative of cysteine that is commonly used in peptide synthesis. This compound features a fluorenylmethyloxycarbonyl (Fmoc) group that allows for selective deprotection during solid-phase peptide synthesis (SPPS), while the t-butyl (tBu) group protects the thiol (-SH) functionality of cysteine. The biological activity of this compound is significant in various applications, particularly in the synthesis of peptides with desired biological properties.

The biological activity of this compound is primarily attributed to its role in forming disulfide bonds, which are crucial for the stability and function of many peptides and proteins. Disulfide bonds contribute to the tertiary structure and overall stability of peptide chains, influencing their biological activity. The ability to incorporate this compound into peptide sequences allows for the creation of cyclic peptides and other complex structures that can exhibit enhanced binding affinity and specificity towards biological targets.

Peptide Synthesis and Evaluation

This compound has been utilized in various studies to synthesize peptides with specific biological functions. For instance, in a study evaluating the synthesis of cyclic peptides, this compound was incorporated into a model tripeptide, demonstrating its compatibility with SPPS techniques. The resulting cyclic peptides showed improved stability and bioactivity compared to their linear counterparts, highlighting the importance of cysteine residues in peptide design .

Case Studies

- Cyclic Peptide Inhibitors : Research has shown that cyclic peptides synthesized using this compound exhibit significant inhibitory activity against integrin-binding motifs. These cyclic peptides were evaluated for their ability to inhibit αvβ6 integrin-binding activity, with results indicating that structural modifications at cysteine residues could enhance bioactivity .

- Antimicrobial Activity : Another study focused on the synthesis of antimicrobial peptides incorporating this compound. These peptides demonstrated promising activity against various bacterial strains, suggesting that the incorporation of cysteine residues could enhance antimicrobial properties through mechanisms such as membrane disruption .

- Disulfide Bond Formation : The stability of disulfide bonds formed by this compound was assessed in several experiments. The results indicated that peptides containing this compound maintained structural integrity under physiological conditions, which is critical for their therapeutic efficacy .

Comparative Analysis

The following table summarizes the biological activities observed with this compound compared to other cysteine derivatives:

| Compound | Biological Activity | Stability | Applications |

|---|---|---|---|

| This compound | High (disulfide formation) | High | Peptide synthesis, drug design |

| Fmoc-Cys(Trt)-OH | Moderate (disulfide formation) | Moderate | General peptide synthesis |

| Fmoc-Cys(Sit)-OH | High (reduced racemization) | High | Advanced peptide applications |

Propiedades

IUPAC Name |

(2S)-3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAYZHCPEYTWHW-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.